molecular formula C20H25NO3 B15006274 6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15006274
M. Wt: 327.4 g/mol
InChI Key: ZARLDHFDKDBTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes diethoxy and methoxy substituents on the isoquinoline framework. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The diethoxy and methoxy groups can be introduced through subsequent etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6,7-diethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO3/c1-4-23-18-12-14-10-11-21-20(16(14)13-19(18)24-5-2)15-8-6-7-9-17(15)22-3/h6-9,12-13,20-21H,4-5,10-11H2,1-3H3

InChI Key

ZARLDHFDKDBTSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3OC)OCC

Origin of Product

United States

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